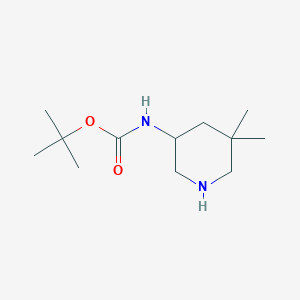

![molecular formula C11H21NO4 B3111448 tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate CAS No. 1823995-56-7](/img/structure/B3111448.png)

tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate

Descripción general

Descripción

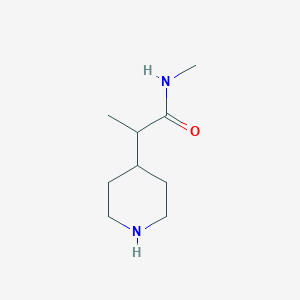

“tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate” is a chemical compound that is likely to be used in organic synthesis . The tert-butoxy carbonyl (Boc) group is a protecting group used in the synthesis of peptides and proteins containing cysteine residues . It can also be used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Synthesis Analysis

The synthesis of “tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate” involves the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound can also be synthesized by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Another method involves the dehydration of tert-BuOH .

Molecular Structure Analysis

The molecular structure of “tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate” is likely to contain a carbamate group, which is a functional group derived from carbamic acid . The tert-butoxy carbonyl (Boc) group is a protecting group used in organic synthesis .

Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate” are likely to involve the addition and removal of the Boc group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Aplicaciones Científicas De Investigación

Synthesis and Polymerization : Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate has been used in asymmetric Mannich reactions to synthesize chiral amino carbonyl compounds (Yang, Pan, & List, 2009). Additionally, di-tert. butyl peroxide, a related compound, is known for initiating polymerization in styrene, indicating its potential in material science (Allen & Bevington, 1961).

Metabolic Studies in Insects and Mice : The metabolism of derivatives like 3,5-di-tert.-butylphenyl N-methylcarbamate (Butacarb) has been explored in various species, revealing insights into the enzymatic processing of these compounds (Douch & Smith, 1971).

Chemical Reactions and Synthesis Techniques : Studies have detailed the creation of tert-butoxy radicals from di-tert-butyl peroxalate and their reactions with alkyl methacrylates, demonstrating the compound's relevance in advanced synthetic chemistry (Griffiths, Rizzardo, & Solomon, 1982).

Comparative Toxicological Studies : Research comparing the cytotoxic effects of butylated hydroxytoluene and its methylcarbamate derivative, terbucarb, in isolated rat hepatocytes, contributes to the understanding of the biochemical impact of these substances (Nakagawa, Yaguchi, & Suzuki, 1994).

Metal-free Synthesis Methods : The study of metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources provides insights into environmentally friendly synthetic routes (Xie et al., 2019).

Crystal Structure Analysis : Research on isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, aids in understanding molecular interactions and structures (Baillargeon et al., 2017).

Mecanismo De Acción

Target of Action

It is known that this compound is used as a biochemical reagent and is a derivative of amines .

Mode of Action

It is known that the compound is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the c-3 position . This suggests that it may interact with its targets through a mechanism involving nucleophilic substitution .

Biochemical Pathways

It is known that the compound is used in palladium-catalyzed cross-coupling reactions . This suggests that it may affect biochemical pathways involving palladium-catalyzed reactions.

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a melting point of 105-108 °c . This suggests that its bioavailability may be influenced by factors such as temperature and the presence of solvents.

Result of Action

It is known that the compound is used in the synthesis of n-boc-protected anilines . This suggests that it may have effects on the synthesis of other compounds.

Action Environment

The action, efficacy, and stability of tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate may be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is a solid at room temperature and has a melting point of 105-108 °C . Furthermore, its action and efficacy may be influenced by the presence of solvents, as it is used in reactions involving solvents such as 1,4-dioxane .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)15-8(13)12(7)9(14)16-11(4,5)6/h1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLRSSKDCUAPDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Fluorodibenzo[b,d]furan](/img/structure/B3111381.png)

![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B3111391.png)

![3-Oxo-3-[5-(trifluoromethyl)-2-pyridinyl]propanenitrile](/img/structure/B3111433.png)

![Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate](/img/structure/B3111459.png)

![2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B3111478.png)